molecular formula C15H19F2N3O4S B5573965 (4aS*,7aR*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5573965
M. Wt: 375.4 g/mol
InChI Key: DOQWZAWDDMCKJP-OLZOCXBDSA-N
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Description

(4aS*,7aR*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C15H19F2N3O4S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.10643359 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives :

    • Research focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from various precursors. These compounds were evaluated for their cytotoxic activity against specific cell lines, highlighting the potential medicinal applications of such compounds (Hassan, Hafez, & Osman, 2014).
  • Iron(II) and Cobalt(II) Complexes of Tris-azinyl Analogues of 2,2'6',2''-terpyridine

    :

    • This study explored the synthesis of various ligands, including pyrazine-rich ligands, and their complexation with iron(II) and cobalt(II). The electrochemical properties of these complexes were investigated, suggesting potential applications in areas like catalysis or materials science (Cook, Tuna, & Halcrow, 2013).
  • Synthesis and Complexation of Pyrazine-capped 5,12-dioxocyclams :

    • Research on the synthesis and complexation of pyrazine-capped macrocycles with copper(II) highlighted their potential in forming complexes with interesting geometrical and electronic properties. Such studies are relevant for understanding the coordination chemistry of pyrazine derivatives (Hegedus, Sundermann, & Dorhout, 2003).
  • Synthesis of 4-Aryl-3(5)-(2-Hydroxyphenyl)pyrazoles :

    • This research involved the synthesis of pyrazole derivatives and their characterization, contributing to the broader understanding of the chemical behavior and potential applications of pyrazole-based compounds in various fields, including medicinal chemistry (Lévai et al., 2007).

Properties

IUPAC Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(3,5-difluoropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O4S/c1-24-5-4-19-2-3-20(13-9-25(22,23)8-12(13)19)15(21)14-11(17)6-10(16)7-18-14/h6-7,12-13H,2-5,8-9H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWZAWDDMCKJP-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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